2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a methylsulfanyl group at the 2-position of the pyridine ring and a tetrahydropyran (oxane) scaffold substituted with a thiophen-3-yl group. The oxane ring is further functionalized with a methyl linker to the amide nitrogen.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-22-16-14(3-2-7-18-16)15(20)19-12-17(5-8-21-9-6-17)13-4-10-23-11-13/h2-4,7,10-11H,5-6,8-9,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAXPWDRJHKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the methylthio group and the thiophene-tetrahydropyran moiety. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Enamine Ltd’s Catalog ()
The Enamine Ltd catalog includes several pyridine-3-carboxamide derivatives with distinct substituents. Key comparisons are summarized below:
Key Observations :
- Substituent Diversity: The target compound’s oxane-thiophene moiety distinguishes it from Enamine’s analogs, which favor fluorinated aryl or piperazine groups.
- Bioactivity Implications : The thiophene-oxane system may promote π-π stacking interactions or modulate metabolic stability, whereas Enamine’s trifluoromethyl analogs could improve lipophilicity and membrane permeability .
Thiophene-Containing Polymers ()
Polymers such as PTB , P3T-DDTPA , and P1/P2 incorporate thiophene units into conjugated backbones. While these are macromolecular systems, their design principles highlight the role of thiophene in electronic applications:
| Polymer Name | Structure Features | Application Relevance |
|---|---|---|
| PTB | Poly(thiophene-co-benzylidene 1:1) | Organic photovoltaics, conductivity |
| P3T-DDTPA | Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) | Light-emitting diodes, flexible electronics |
| Target Compound | Monomeric thiophene-oxane-pyridine system | Potential precursor for functionalized polymers |
Key Observations :
- The target compound’s monomeric thiophene unit could serve as a building block for polymers like P3T-DDTPA, where thiophene enhances charge transport. However, its oxane ring introduces steric hindrance, which may limit conjugation length compared to linear thiophene copolymers .
Pharmacologically Relevant Carboxamides ()
The study of N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide highlights carboxamides in drug discovery. Comparisons include:
| Feature | Target Compound | N-[2-(4-Chlorophenyl)...Thiazolidin-3-yl]Pyridine-3-Carboxamide |
|---|---|---|
| Core Structure | Pyridine-3-carboxamide | Pyridine-3-carboxamide |
| Substituents | Oxane-thiophene, methylsulfanyl | Thiazolidinone, 4-chlorophenyl |
| Potential Activity | Unreported, but thiophene and oxane suggest CNS or antimicrobial applications | Antidiabetic, antimicrobial (based on thiazolidinone moiety) |
Key Observations :
- The thiazolidinone ring in ’s compound is a proven pharmacophore for antidiabetic agents, whereas the target’s oxane-thiophene system may offer novel binding modes due to its hybrid aromatic-aliphatic structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-3-carboxamide core. Key steps include:
- Step 1 : Thiophene-oxane ring construction via nucleophilic substitution or cyclization under reflux conditions (e.g., ethanol/triethylamine mixtures) .
- Step 2 : Coupling of the thiophene-oxane moiety to the pyridine backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Intermediate Characterization : Thin-layer chromatography (TLC) for reaction monitoring, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How is the compound’s purity assessed, and what analytical thresholds are critical for pharmacological studies?
- Methodological Answer :
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is used, targeting ≥95% purity. Acceptable thresholds for impurities (e.g., unreacted intermediates) are ≤0.5% .
- Critical Parameters : Residual solvent analysis via gas chromatography (GC) and elemental analysis (C, H, N, S) to confirm stoichiometric ratios .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 10 µM concentration .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiophene-oxane intermediate, and what catalysts show promise?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency by 20–30% compared to traditional bases like triethylamine .
- Solvent Optimization : Switching from ethanol to DMF at 80°C reduces reaction time by 40% while maintaining yields >85% .
- Data Contradiction Resolution : Conflicting reports on solvent efficacy (e.g., ethanol vs. DMF) can be resolved via Design of Experiments (DoE) to identify temperature-solvent interactions .
Q. What strategies are effective in resolving structural ambiguities in NMR spectra caused by rotameric equilibria?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" rotamers and simplify splitting patterns .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict dominant conformers and assign peaks .
Q. How does the methylsulfanyl group influence the compound’s bioavailability, and what SAR (Structure-Activity Relationship) trends are observed?
- Methodological Answer :
- Bioavailability Studies : LogP measurements (e.g., shake-flask method) show the methylsulfanyl group increases lipophilicity by 0.8–1.2 units, enhancing membrane permeability .
- SAR Trends : Replacement with bulkier groups (e.g., phenylsulfonyl) reduces activity by 50%, suggesting steric hindrance at the target binding site .
Q. What computational methods are suitable for predicting target binding modes, and how can docking results be validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., kinases). Prioritize poses with ΔG < −8 kcal/mol .
- Validation : Compare docking results with mutagenesis data (e.g., alanine scanning) to confirm critical residues in the binding pocket .
Q. How do stability studies under physiological conditions inform formulation development?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS. Degradation products (e.g., hydrolyzed amide bonds) guide excipient selection .
- Half-Life Determination : Use simulated gastric fluid (SGF) and intestinal fluid (SIF) to estimate oral bioavailability .
Contradiction Analysis
- Issue : Conflicting reports on optimal solvents for coupling reactions (ethanol vs. DMF).
- Resolution : DoE analysis identifies DMF as superior at higher temperatures (>70°C) due to improved solubility of hydrophobic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
